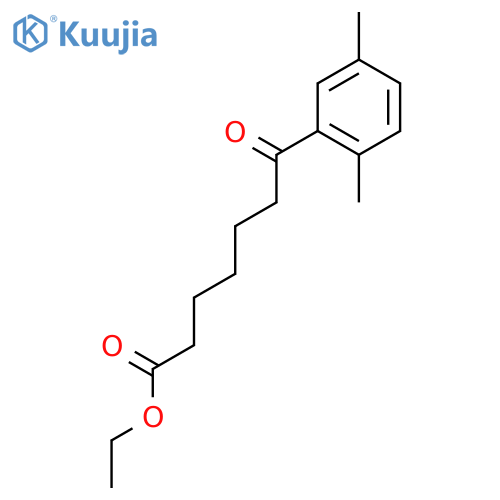

Cas no 898792-85-3 (Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate)

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate 化学的及び物理的性質

名前と識別子

-

- ethyl 7-(2,5-dimethylphenyl)-7-oxo-heptanoate

- LogP

- MFCD01320191

- 898792-85-3

- DTXSID90645520

- ETHYL7-(2,5-DIMETHYLPHENYL)-7-OXOHEPTANOATE

- AKOS016023131

- Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate

-

- MDL: MFCD01320191

- インチ: InChI=1S/C17H24O3/c1-4-20-17(19)9-7-5-6-8-16(18)15-12-13(2)10-11-14(15)3/h10-12H,4-9H2,1-3H3

- InChIKey: LAZITRPWOFIMMI-UHFFFAOYSA-N

- SMILES: CCOC(=O)CCCCCC(=O)C1=C(C)C=CC(=C1)C

計算された属性

- 精确分子量: 276.17254462Da

- 同位素质量: 276.17254462Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 20

- 回転可能化学結合数: 9

- 複雑さ: 311

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.4Ų

- XLogP3: 3.7

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 207667-5g |

ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate |

898792-85-3 | 97% | 5g |

£1447.00 | 2022-03-01 | |

| Fluorochem | 207667-2g |

ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate |

898792-85-3 | 97% | 2g |

£613.00 | 2022-03-01 | |

| TRC | E084030-250mg |

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate |

898792-85-3 | 250mg |

$ 365.00 | 2022-06-05 | ||

| abcr | AB367664-1g |

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate, 97%; . |

898792-85-3 | 97% | 1g |

€633.40 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649429-5g |

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate |

898792-85-3 | 98% | 5g |

¥16539.00 | 2024-04-26 | |

| TRC | E084030-500mg |

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate |

898792-85-3 | 500mg |

$ 605.00 | 2022-06-05 | ||

| abcr | AB367664-2g |

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate, 97%; . |

898792-85-3 | 97% | 2g |

€1047.40 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649429-1g |

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate |

898792-85-3 | 98% | 1g |

¥4694.00 | 2024-04-26 | |

| A2B Chem LLC | AD18269-5g |

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate |

898792-85-3 | 97% | 5g |

$1650.00 | 2024-04-19 | |

| abcr | AB367664-2 g |

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate; 97% |

898792-85-3 | 2g |

€953.30 | 2022-06-02 |

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate 関連文献

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoateに関する追加情報

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate (CAS No. 898792-85-3): A Comprehensive Overview

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate, with the chemical formula C13H18O3 and CAS number 898792-85-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This ester derivative has garnered attention due to its unique structural properties and potential applications in various scientific domains. The compound's molecular structure, featuring a heptanoate backbone and a 2,5-dimethylphenyl substituent, makes it a versatile intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.

The synthesis of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate involves a series of well-established organic reactions, including esterification and alkylation processes. The presence of the 7-oxoheptanoate moiety suggests that this compound may exhibit properties similar to other β-lactam derivatives, which are known for their biological activity. However, the introduction of the 2,5-dimethylphenyl group introduces additional complexity, potentially influencing both the physical and chemical properties of the molecule.

In recent years, there has been growing interest in the development of novel compounds that can serve as scaffolds for drug discovery. Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate fits into this category due to its structural features. Researchers have been exploring its potential as a precursor for more complex molecules with therapeutic applications. For instance, modifications to the phenyl ring or the heptanoate chain could lead to derivatives with enhanced bioavailability or targeted biological activity.

The compound's stability under various conditions is another area of interest. Studies have shown that esters like Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate can be stable under controlled temperatures and pH conditions, making them suitable for long-term storage and transport. This stability is crucial for pharmaceutical applications where shelf life and consistency are paramount.

From a computational chemistry perspective, Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate has been subjected to molecular modeling studies to predict its interactions with biological targets. These studies aim to identify potential binding sites on proteins or enzymes that could be exploited for drug development. The dimethylphenyl group, in particular, has been found to influence electronic properties and hydrophobicity, which are critical factors in determining molecular recognition.

The pharmaceutical industry has shown particular interest in compounds that can modulate biological pathways associated with inflammation and neurodegeneration. Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate has been investigated for its potential role in these pathways due to its structural similarity to known bioactive molecules. Preliminary studies suggest that it may interact with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the production of inflammatory mediators.

In addition to its pharmacological potential, Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate has applications in materials science. Its unique chemical structure makes it a candidate for developing advanced polymers or coatings with improved mechanical properties. The ester linkage provides flexibility, while the phenyl groups contribute rigidity and thermal stability.

The environmental impact of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate is also a consideration in its development and application. Efforts have been made to assess its biodegradability and toxicity profile to ensure that its use does not pose significant environmental risks. These assessments are crucial for compliance with regulatory standards and for promoting sustainable chemical practices.

Future research directions for Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate include exploring its role in synthetic methodologies. As synthetic chemistry advances, new techniques are being developed to streamline the production of complex molecules. This compound could serve as a model system for testing these new methods, contributing to more efficient and sustainable chemical synthesis.

The interdisciplinary nature of research on Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate highlights its importance in multiple scientific fields. By bridging organic chemistry with pharmaceuticals and materials science, this compound exemplifies how fundamental research can lead to innovative applications across industries.

898792-85-3 (Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate) Related Products

- 2229082-49-7(4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole)

- 1443341-68-1(2-(2-(2,3,4-Trifluorophenoxy)ethyl)-1,3-dioxane)

- 51964-22-8(3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione)

- 1209335-53-4(4-Bromo-3-methoxypyridine hydrochloride)

- 1202179-41-6(7-bromo-2-ethyl-imidazo[1,2-a]pyridine)

- 941897-77-4(3-2-(azepan-1-yl)-2-oxoethyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)

- 879-85-6(2-Butenoic acid, 3-(2-thienyl)-, ethyl ester)

- 355815-47-3((4-Fluoro-Benzyl)-(4-Methoxy-Benzyl)-Amine)

- 1518486-61-7(1-(2-Amino-4-chlorophenyl)-2-ethoxy-ethanone)

- 1807075-24-6(4-Cyano-5-(difluoromethyl)-3-hydroxypyridine-2-carbonyl chloride)